molecular formula C13H13ClO3 B2726398 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one CAS No. 313470-95-0

6-chloro-4-methyl-7-propoxy-2H-chromen-2-one

Cat. No.: B2726398
CAS No.: 313470-95-0
M. Wt: 252.69
InChI Key: NLGWOMGTCXTTAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “6-chloro-4-methyl-7-propoxy-2H-chromen-2-one” consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms. The average mass of the molecule is 252.69 Da.

Scientific Research Applications

Spectrophotometric Determination and Liquid Phase Extraction

6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one, a related compound, demonstrates potential in the spectrophotometric determination of palladium in various samples, including Pd-charcoal catalysts, alloys, and water sources. This capability is due to its effective color-forming reaction with palladium in divalent oxidation state, indicating the utility of chromene derivatives in analytical chemistry for trace metal analysis (Kaur, Agnihotri, & Agnihotri, 2022).

NMR Spectroscopy Enhancements

Research on substituted 2,2-dimethyl-2H-chromene derivatives, including compounds similar to 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one, has contributed to the understanding of 13C NMR chemical shifts. These findings assist in the structural elucidation of chromene derivatives, crucial for chemical research and development processes (Timár et al., 1989).

Domino Reactions for Functionalized Chromenes

The use of methyl 4-chloro-2-butynoate in domino reactions with salicylic aldehydes, leading to functionalized chromenes, showcases the versatility of chromene derivatives in synthetic organic chemistry. This methodology enables streamlined access to diverse chromene and quinoline derivatives, underscoring the importance of chromenes in medicinal chemistry and drug discovery (Bello et al., 2010).

Biological Activity Assessment

The microwave-assisted synthesis of novel 2H-chromene derivatives, including structures related to this compound, has led to the discovery of compounds with remarkable antimicrobial activity. This highlights the potential of chromene derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (El Azab, Youssef, & Amin, 2014).

Structural Analysis and Chemical Interactions

Studies on the crystal structure and Hirshfeld surface analysis of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have provided insights into the molecular and supramolecular structures of chromene derivatives. These studies reveal the importance of intramolecular hydrogen bonding and π-π stacking interactions, contributing to our understanding of the physical properties and reactivity of chromenes (Channabasappa et al., 2018).

Future Directions

The future directions for research on “6-chloro-4-methyl-7-propoxy-2H-chromen-2-one” and similar compounds could involve further exploration of their biological and pharmaceutical properties. Given the significant antibacterial and antifungal activity exhibited by similar compounds , there may be potential for the development of new therapeutic agents.

Properties

IUPAC Name

6-chloro-4-methyl-7-propoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c1-3-4-16-12-7-11-9(6-10(12)14)8(2)5-13(15)17-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWOMGTCXTTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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